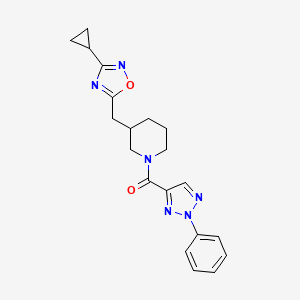

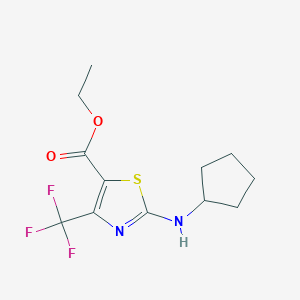

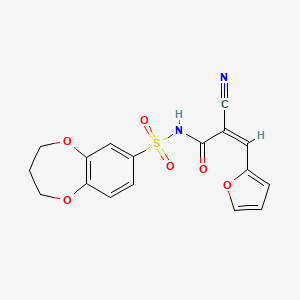

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a urea derivative, containing a pyrrolidinone ring, a methoxyphenyl group, and a trifluoromethylphenyl group. Urea derivatives are known for their wide range of biological activities and are used in various fields of medicinal and agricultural chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate isocyanate with the corresponding amine. The methoxyphenyl and trifluoromethylphenyl groups could be introduced through appropriate synthetic strategies involving aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the methoxyphenyl group, and the trifluoromethylphenyl group. The presence of these functional groups would likely influence the physical and chemical properties of the compound .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the urea group might undergo hydrolysis under acidic or basic conditions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the aromatic rings might influence its solubility, while the presence of the fluorine atoms in the trifluoromethyl group might influence its lipophilicity .Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

A study focused on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the chemical’s role in kinase inhibition research. This process involves complex synthetic steps that confirm its potential in the development of kinase inhibitors (Zecheng Chen et al., 2010).

Synthesis Techniques

Another research effort detailed the synthesis of related urea compounds through various methods, indicating the versatility and interest in the synthesis of complex ureas for scientific study. This work contributes to the broader knowledge of urea compound synthesis and characterization (Antonia A Sarantou & G. Varvounis, 2022).

Cytochrome P450-Dependent Hydroxylation

Research on the cytochrome P450-dependent hydroxylation of a related sulfonylurea herbicide by wheat seedling microsomes sheds light on the metabolic pathways and enzyme interactions of complex organic molecules, including urea derivatives (D. S. F. and H. R. Swanson, 1996).

Enzyme Inhibition and Anticancer Investigations

A study on the synthesis, enzyme inhibition, and anticancer investigations of unsymmetrical 1,3-disubstituted ureas, including related compounds, highlights the potential therapeutic applications of these molecules in cancer treatment (Sana Mustafa et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-28-16-8-6-15(7-9-16)25-11-14(10-17(25)26)24-18(27)23-13-4-2-12(3-5-13)19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIZFMBDBPMJQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

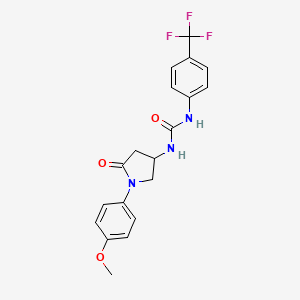

![1-(2,5-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2410219.png)

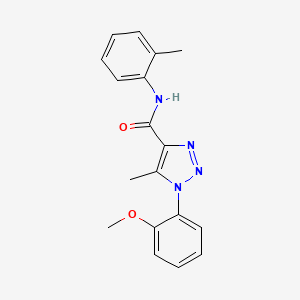

![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)

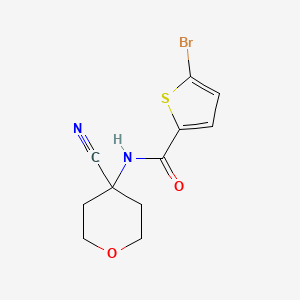

![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)

![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)

![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)